Cas no 2172145-97-8 (2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid)

2-({2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The compound’s structure includes a butanoic acid side chain, enhancing solubility in organic solvents while maintaining stability during solid-phase synthesis. Its ortho-substituted aromatic ring and methyl group contribute to steric control, reducing side reactions. This reagent is particularly valuable for constructing complex peptides with high precision, offering efficient coupling and minimal racemization. Suitable for automated synthesis, it is a reliable intermediate in pharmaceutical and biochemical research applications.
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid structure
2172145-97-8 structure
Product Name:2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid
CAS No:2172145-97-8
MF:C28H28N2O5
MW:472.532327651978
CID:6307845
PubChem ID:165550031
Update Time:2025-06-08

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid
    • 2172145-97-8
    • EN300-1482224
    • 2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]formamido}methyl)butanoic acid
    • Inchi: 1S/C28H28N2O5/c1-3-18(27(32)33)15-29-26(31)23-14-17(2)12-13-25(23)30-28(34)35-16-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-14,18,24H,3,15-16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: FEERFOJBZOSIKO-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(C)=CC=1C(NCC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 472.19982200g/mol
  • Monoisotopic Mass: 472.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 736
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 105Ų

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid Pricemore >>

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Additional information on 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid

Introduction to 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid (CAS No. 2172145-97-8)

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid, identified by its CAS number 2172145-97-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenyl moiety and multiple functional groups that contribute to its unique chemical and biological properties. The presence of a methoxycarbonyl group and an amino group in close proximity suggests potential roles in drug-receptor interactions, making it a promising candidate for further exploration in the development of novel therapeutic agents.

The structural complexity of 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid (CAS No. 2172145-97-8) is not merely a matter of academic curiosity but also holds practical implications for drug design and discovery. The fluorenyl group, known for its rigidity and stability, often serves as a scaffold in medicinal chemistry due to its ability to enhance the binding affinity and selectivity of drug candidates. Additionally, the methoxycarbonyl group can act as a protecting group or participate in hydrogen bonding interactions, further influencing the compound's pharmacological profile.

In recent years, there has been a growing interest in exploring the therapeutic potential of molecules that incorporate fluorenyl derivatives. These compounds have shown promise in various preclinical studies, particularly in the context of oncology and neurodegenerative diseases. The structural features of 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid (CAS No. 2172145-97-8) align well with this trend, as they suggest the possibility of modulating key biological pathways involved in these conditions.

The 5-methylphenylformamido moiety is another critical component of this compound that warrants detailed investigation. This group can introduce additional hydrogen bonding capabilities, which are essential for optimizing drug-receptor interactions. The combination of these features makes 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid (CAS No. 2172145-97-8) a compelling subject for further research, particularly in the context of developing next-generation pharmaceuticals.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid (CAS No. 2172145-97-8) with high accuracy. These tools have been instrumental in identifying potential lead compounds for drug development and optimizing their pharmacokinetic properties. The fluorenyl-based scaffold, in particular, has been shown to enhance the solubility and bioavailability of drug candidates, making it an attractive choice for medicinal chemists.

The pharmacological activity of 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}methyl)butanoic acid (CAS No. 2172145-97-8) is likely influenced by its ability to interact with biological targets such as enzymes and receptors. The presence of multiple functional groups provides numerous opportunities for selective binding, which is crucial for minimizing side effects and maximizing therapeutic efficacy. This compound's potential as a modulator of key signaling pathways has been highlighted in several preclinical studies, suggesting its utility in treating a range of diseases.

In conclusion, 2-{(9H-fluoren-ylmethoxycarbonylamino)-4-chlorobenzophenone is a structurally complex and biologically relevant compound that warrants further investigation. Its unique combination of functional groups and scaffolds positions it as a promising candidate for drug development in various therapeutic areas. As research continues to uncover new insights into its pharmacological properties, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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